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molecular formula C17H19N3O2S B8307695 4-Methylsulphanyl-7-(4-morpholinobut-2-yn-1-yloxy)quinazoline

4-Methylsulphanyl-7-(4-morpholinobut-2-yn-1-yloxy)quinazoline

Cat. No. B8307695
M. Wt: 329.4 g/mol
InChI Key: QLCRVDFWGTYJME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06294532B1

Procedure details

Triphenylphosphine (4.09 g, 1.56 mmol) was added dropwise to a solution of 7-hydroxy-4-methylsulphanylquinazoline (1.2 g, 6.25 mmol), (prepared as described for the starting material in Example 8), in methylene chloride (30 ml), followed by 4-morpholinobut-2-yn-1-ol (1.26 g, 8.3 mmol), (J. Am. Chem. Soc. 1957, 79, 6184), in methylene chloride (5 ml) and diethyl azodicarboxylate (2.46 ml, 1.56 mmol) was added dropwise. After stirring for 3 hours at ambient temperature, the volatiles were removed under vacuum and the residue was purified by column chromatography eluting with methylene chloride/methanol (100/0 followed by 95/5). After removal of the solvent, the residue was triturated with ether, collected by filtration and dried under vacuum to give 4-methylsulphanyl-7-(4-morpholinobut-2-yn-1-yloxy)quinazoline (1.3 g, 63%).
Quantity
4.09 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step Two
Name
diethyl azodicarboxylate
Quantity
2.46 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[OH:20][C:21]1[CH:30]=[C:29]2[C:24]([C:25]([S:31][CH3:32])=[N:26][CH:27]=[N:28]2)=[CH:23][CH:22]=1.[O:33]1[CH2:38][CH2:37][N:36]([CH2:39][C:40]#[C:41][CH2:42]O)[CH2:35][CH2:34]1.N(C(OCC)=O)=NC(OCC)=O>C(Cl)Cl>[CH3:32][S:31][C:25]1[C:24]2[C:29](=[CH:30][C:21]([O:20][CH2:42][C:41]#[C:40][CH2:39][N:36]3[CH2:37][CH2:38][O:33][CH2:34][CH2:35]3)=[CH:22][CH:23]=2)[N:28]=[CH:27][N:26]=1

Inputs

Step One
Name
Quantity
4.09 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
1.2 g
Type
reactant
Smiles
OC1=CC=C2C(=NC=NC2=C1)SC
Step Two
Name
Quantity
1.26 g
Type
reactant
Smiles
O1CCN(CC1)CC#CCO
Step Three
Name
diethyl azodicarboxylate
Quantity
2.46 mL
Type
reactant
Smiles
N(=NC(=O)OCC)C(=O)OCC
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 3 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(prepared
ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
the volatiles were removed under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography
WASH
Type
WASH
Details
eluting with methylene chloride/methanol (100/0 followed by 95/5)
CUSTOM
Type
CUSTOM
Details
After removal of the solvent
CUSTOM
Type
CUSTOM
Details
the residue was triturated with ether
FILTRATION
Type
FILTRATION
Details
collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CSC1=NC=NC2=CC(=CC=C12)OCC#CCN1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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